molecular formula C13H12N2O4 B287934 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde

4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde

Cat. No. B287934
M. Wt: 260.24 g/mol
InChI Key: BWWDCFULAVIRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde, also known as DMPB, is a compound that has attracted attention in the scientific community due to its potential applications in research. DMPB is a synthetic compound that belongs to the family of benzaldehyde derivatives. It has been used as a chemical probe to study the function of proteins and enzymes in various biological processes.

Mechanism of Action

4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde works by selectively binding to the target protein or enzyme, thereby inhibiting its activity. The binding of 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde to the target protein or enzyme is reversible and can be modulated by changes in the surrounding environment.
Biochemical and Physiological Effects:
4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde has been shown to affect several biochemical and physiological processes, including cell signaling, cell cycle regulation, and apoptosis. 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde in laboratory experiments include its high selectivity and specificity for the target protein or enzyme, its reversible binding, and its ability to modulate the activity of the target protein or enzyme. However, 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde has some limitations, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.

Future Directions

There are several future directions for the use of 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde in scientific research. One potential application is the development of 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde-based probes for the identification and characterization of new protein targets. Another potential application is the use of 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde in drug discovery and development, particularly in the development of new cancer therapies. Additionally, the use of 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde in combination with other chemical probes and techniques may provide new insights into the function of complex biological systems.

Synthesis Methods

The synthesis of 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde involves several chemical reactions, including the condensation of 4,6-dimethoxypyrimidine-2-amine with 4-formylbenzoic acid. The resulting product is then oxidized to form 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde. The synthesis of 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde has been used as a chemical probe to study the function of various proteins and enzymes in biological processes such as protein-protein interactions, enzyme activity, and post-translational modifications. 4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde has been used to study the function of several proteins, including kinases, phosphatases, and deubiquitinases.

properties

Product Name

4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzaldehyde

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

4-(4,6-dimethoxypyrimidin-2-yl)oxybenzaldehyde

InChI

InChI=1S/C13H12N2O4/c1-17-11-7-12(18-2)15-13(14-11)19-10-5-3-9(8-16)4-6-10/h3-8H,1-2H3

InChI Key

BWWDCFULAVIRPP-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)OC2=CC=C(C=C2)C=O)OC

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=C(C=C2)C=O)OC

Origin of Product

United States

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